molecular formula C13H14N2OS2 B2750360 Benzo[d]thiazol-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone CAS No. 1797965-69-5

Benzo[d]thiazol-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone

Cat. No.: B2750360
CAS No.: 1797965-69-5
M. Wt: 278.39
InChI Key: VQFCSTTUNMZNJH-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone is a heterocyclic compound that features a benzothiazole ring fused with a pyrrolidine moiety.

Scientific Research Applications

Benzo[d]thiazol-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone has been explored for its potential in several scientific research areas:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with various intermediates. One common method includes the reaction of 2-amino benzothiazole with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar synthetic routes with optimizations for yield and purity, employing continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone

Uniqueness

Benzo[d]thiazol-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone stands out due to its unique combination of a benzothiazole ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(3-methylsulfanylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c1-17-9-6-7-15(8-9)13(16)12-14-10-4-2-3-5-11(10)18-12/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFCSTTUNMZNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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